2',5'-Dichloro-1-cyclopropanecarboxanilide
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Overview
Description
2’,5’-Dichloro-1-cyclopropanecarboxanilide is a chemical compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.095 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyclopropane ring attached to the carboxanilide group. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 2’,5’-Dichloro-1-cyclopropanecarboxanilide typically involves the reaction of 2,5-dichloroaniline with cyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2’,5’-Dichloro-1-cyclopropanecarboxanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2’,5’-Dichloro-1-cyclopropanecarboxanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-1-cyclopropanecarboxanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2’,5’-Dichloro-1-cyclopropanecarboxanilide can be compared with other similar compounds such as:
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: This compound has a similar cyclopropane ring structure but differs in the functional groups attached to the ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties, this compound is used in different chemical reactions compared to 2’,5’-Dichloro-1-cyclopropanecarboxanilide.
Properties
CAS No. |
14492-18-3 |
---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-3-4-8(12)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChI Key |
ZJZRKSAGIZNFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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